Molecular Weight Advantage: 9% Lighter Than Pyrrolidine Analog, 18% Lighter Than Piperidine Analog
4-(Azetidin-1-yl)cyclohexan-1-amine (C₉H₁₈N₂, MW 154.25) provides a quantifiably lower molecular weight scaffold compared to its closest saturated heterocycle analogs . The pyrrolidine analog 4-(pyrrolidin-1-yl)cyclohexan-1-amine (C₁₀H₂₀N₂) has MW 168.28, a difference of +14.03 Da (+9.1%) . The piperidine analog 4-(piperidin-1-yl)cyclohexan-1-amine (C₁₁H₂₂N₂) has MW 182.31, a difference of +28.06 Da (+18.2%) . This lighter scaffold provides greater headroom within Lipinski's Rule of 5 for downstream functionalization, particularly when the target compound requires addition of high-MW substituents such as aryl or heteroaryl groups as seen in the CCR2 (4-azetidinyl-1-thiazoyl-cyclohexane series) and JAK inhibitor programs.
| Evidence Dimension | Molecular weight (free base) |
|---|---|
| Target Compound Data | 154.25 g/mol (C₉H₁₈N₂) |
| Comparator Or Baseline | 4-(Pyrrolidin-1-yl)cyclohexan-1-amine: 168.28 g/mol (C₁₀H₂₀N₂); 4-(Piperidin-1-yl)cyclohexan-1-amine: 182.31 g/mol (C₁₁H₂₂N₂) |
| Quantified Difference | −14.03 g/mol (−9.1%) vs pyrrolidine analog; −28.06 g/mol (−18.2%) vs piperidine analog |
| Conditions | Calculated from molecular formula; data from PubChem compound entries |
Why This Matters
A lower-MW scaffold preserves more of the 500 Da Lipinski ceiling for essential potency-conferring substituents, reducing the risk of exceeding drug-likeness thresholds during lead optimization.
- [1] PubChem. 4-(Pyrrolidin-1-yl)cyclohexan-1-amine. Molecular formula C10H20N2, MW 168.28. View Source
- [2] PubChem. 4-(Piperidin-1-yl)cyclohexan-1-amine. Molecular formula C11H22N2, MW 182.31. View Source
